An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,6-Trimethoxyphenylboronic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,6-Trimethoxyphenylboronic Acid
Foreword: The Strategic Value of Polysubstituted Arylboronic Acids
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their remarkable versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has cemented their role as foundational components in the synthesis of complex organic molecules.[1] Among these, electronically rich and sterically defined arylboronic acids, like 2,3,6-trimethoxyphenylboronic acid, offer chemists precise control over molecular architecture. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2,3,6-trimethoxyphenylboronic acid (CAS Number: 380430-67-1), designed for researchers and drug development professionals who require not just a protocol, but a deep understanding of the process.
Part 1: Synthesis via Directed Ortho-Metalation and Borylation
Strategic Analysis and Rationale
The synthesis of arylboronic acids is typically achieved by trapping an organometallic intermediate with a boron electrophile.[2] Common methods include the reaction of Grignard or organolithium reagents with trialkyl borates.[3][4][5] For a polysubstituted, electron-rich system like our target, a directed ortho-metalation (DoM) followed by borylation is an exceptionally efficient and regioselective strategy. This approach leverages the directing ability of the methoxy groups to activate a specific C-H bond for deprotonation, thereby avoiding the need to prepare a potentially unstable halo-aromatic precursor.
We will start from 1,2,4-trimethoxybenzene. The methoxy group is a powerful ortho-directing group for lithiation. The proton at the C3 position is flanked by two ortho-methoxy groups, making it the most acidic and sterically accessible site for deprotonation by a strong base like n-butyllithium. The subsequent reaction with a trialkyl borate and acidic hydrolysis yields the desired boronic acid. This method is chosen for its high efficiency, predictability, and atom economy.
Synthetic Workflow
The overall transformation from the readily available 1,2,4-trimethoxybenzene to the target boronic acid is a two-step, one-pot process.
Caption: Synthetic pathway for 2,3,6-trimethoxyphenylboronic acid.
Detailed Experimental Protocol
Safety Note: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 1,2,4-Trimethoxybenzene | 168.19 | 5.00 g | 29.7 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 13.1 mL | 32.7 | 1.1 |
| Triisopropyl borate | 188.08 | 7.6 mL | 32.7 | 1.1 |
| Hydrochloric Acid (2 M aqueous) | - | ~50 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. The flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Initial Solution: 1,2,4-Trimethoxybenzene (5.00 g, 29.7 mmol) is added to the flask, followed by 100 mL of anhydrous THF. The solution is stirred until the starting material is fully dissolved.
-
Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (13.1 mL of a 2.5 M solution in hexanes, 32.7 mmol) is added dropwise via syringe over 20 minutes.
-
Causality Check: The extremely low temperature is critical to prevent side reactions and degradation of the highly reactive organolithium species. The slow addition maintains temperature control.[6]
-
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm slowly to 0 °C over 1 hour.
-
Borylation: The reaction mixture is re-cooled to -78 °C. Triisopropyl borate (7.6 mL, 32.7 mmol) is added dropwise via syringe over 15 minutes. A white precipitate will form.
-
Causality Check: The reaction is highly exothermic. Maintaining a low temperature prevents over-addition of the aryllithium to the boron center, which would form undesired borinate byproducts.[7]
-
-
Warm-up and Quench: After the addition, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight (approximately 16 hours).
-
Hydrolysis: The reaction is carefully quenched by the slow addition of 50 mL of 2 M aqueous HCl while cooling the flask in an ice bath. The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.[8]
-
Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a mixture of diethyl ether and hexanes to afford 2,3,6-trimethoxyphenylboronic acid as a white solid.
Part 2: Comprehensive Characterization
A self-validating characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a piece of the puzzle, and together they form an unambiguous confirmation.
Analytical Workflow
Caption: Post-synthesis characterization and validation workflow.
Methodologies and Expected Results
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: A sample (~10-15 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a 400 MHz or higher field NMR spectrometer.
-
Expected Results:
-
¹H NMR: The spectrum is expected to show two distinct doublets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the two vicinal aromatic protons. Three sharp singlets will be observed in the methoxy region (approx. δ 3.7-4.0 ppm), each integrating to 3H. A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group will also be present (its chemical shift is highly variable and depends on concentration and solvent).
-
¹³C NMR: The spectrum should display 9 distinct signals: six for the aromatic carbons (including the carbon attached to boron, which may be broader, around δ 110-140 ppm) and three signals for the unique methoxy carbons (approx. δ 55-65 ppm).
-
¹¹B NMR: This analysis provides direct evidence of the boron environment. A single, broad peak between δ 25-35 ppm is characteristic of a trigonal planar arylboronic acid.
-
2. Mass Spectrometry (MS)
-
Methodology: The sample is analyzed using Electrospray Ionization (ESI) Mass Spectrometry in either positive or negative ion mode.
-
Expected Results: The molecular weight of C₉H₁₃BO₅ is 212.01 g/mol .[9][10] High-resolution mass spectrometry (HRMS) should confirm the exact mass.
-
[M+H]⁺: 213.0925
-
[M-H]⁻: 211.0783
-
3. Melting Point (MP)
-
Methodology: A small amount of the dry, crystalline product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
-
Expected Results: A sharp melting point range indicates high purity. While a specific literature value for this exact isomer is not widely reported, it is expected to be a solid with a defined melting point, likely comparable to similar isomers like 2,3,4-trimethoxyphenylboronic acid (74-79 °C).[11][12]
Summary of Characterization Data:
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic H's (~6.5-7.5 ppm), Methoxy H's (~3.7-4.0 ppm), B(OH)₂ (~4-9 ppm, broad) |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C's (~110-160 ppm), Methoxy C's (~55-65 ppm) |
| ¹¹B NMR | Chemical Shift (δ) | ~25-35 ppm |
| HRMS (ESI) | [M+H]⁺ | m/z = 213.0925 |
| Melting Point | Range | Sharp, defined range |
| Appearance | Physical Form | White to off-white crystalline solid |
Conclusion: A Versatile Tool for Innovation
The successful synthesis and rigorous characterization of 2,3,6-trimethoxyphenylboronic acid provide researchers with a valuable, sterically-defined, and electron-rich building block. The directed ortho-metalation strategy outlined herein represents a robust and efficient pathway to this and similar molecules. Proper analytical validation, using a combination of NMR, MS, and physical property measurements, is paramount to ensuring the quality required for demanding applications in drug discovery and materials science. This guide serves as a comprehensive resource to empower scientists in leveraging this powerful chemical tool for their research and development endeavors.
References
- ACS Publications. (n.d.). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development.
- Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.
- Google Patents. (n.d.). WO1999064428A1 - Synthesis of aryl boronic acids.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- (n.d.). Lithiation- Borylation in Synthesis.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethoxyphenylboronic acid | 135159-25-0.
- PubChem. (n.d.). 2,4,6-Trimethoxyphenylboronic acid | C9H13BO5 | CID 4197996.
- Fluorochem. (n.d.). (2,3,6-Trimethoxyphenyl)boronic acid.
- Sigma-Aldrich. (n.d.). 2,3,4-Trimethoxyphenylboronic acid 118062-05-8.
- (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum.
- (2017). Standard Lithiation–Borylation A user's guide.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace.
- (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Organic Syntheses. (n.d.). Procedure.
- (n.d.). 2,4,6-Trimethoxyphenylboronic acid - 135159-25-0 - Structure, Synthesis, Properties.
- ChemicalBook. (n.d.). 118062-05-8(2,3,4-Trimethoxyphenylboronic acid) Product Description.
- CymitQuimica. (n.d.). (2,3,6-Trimethoxyphenyl)boronic acid.
- da Cruz, E. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- BOC Sciences. (n.d.). CAS 135159-25-0 2,4,6-Trimethoxybenzeneboronic acid.
- Zu, W., et al. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Supporting Information.
- NIH. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC.
- eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
- ChemicalBook. (n.d.). 2,4,6-trimethoxybenzeneboronic acid(135159-25-0) 1 h nmr.
- ChemicalBook. (n.d.). 2,3,4-Trimethoxyphenylboronic acid | 118062-05-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Synthesis: The Crucial Role of 3-Methoxyphenylboronic Acid.
- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyphenylboronic acid = 95.0 182163-96-8.
- BLD Pharm. (n.d.). 182163-96-8|3,4,5-Trimethoxyphenylboronic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. (2,3,6-Trimethoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 11. 2,3,4-Trimethoxyphenylboronic acid 118062-05-8 [sigmaaldrich.com]
- 12. 118062-05-8 CAS MSDS (2,3,4-Trimethoxyphenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
